Tert-butyl ((1-(4-fluorobenzyl)piperidin-3-yl)methyl)carbamate
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Overview
Description
Tert-butyl ((1-(4-fluorobenzyl)piperidin-3-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a fluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1-(4-fluorobenzyl)piperidin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method includes the use of tert-butyl carbamate and 4-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((1-(4-fluorobenzyl)piperidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the fluorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl ((1-(4-fluorobenzyl)piperidin-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl ((1-(4-fluorobenzyl)piperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl methyl(piperidin-4-yl)carbamate
- Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
- Tert-butyl (3-(4-(3-aminopropyl)piperazin-1-yl)propyl)carbamate
Uniqueness
Tert-butyl ((1-(4-fluorobenzyl)piperidin-3-yl)methyl)carbamate is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to certain molecular targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H27FN2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
tert-butyl N-[[1-[(4-fluorophenyl)methyl]piperidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C18H27FN2O2/c1-18(2,3)23-17(22)20-11-15-5-4-10-21(13-15)12-14-6-8-16(19)9-7-14/h6-9,15H,4-5,10-13H2,1-3H3,(H,20,22) |
InChI Key |
HMZNFZNVNOGKPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN(C1)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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